2-メチル-1,5-ナフチリジン

概要

説明

2-Methyl-1,5-naphthyridine (2M1.5N) is a heterocyclic compound that is used in a variety of scientific research applications. It is a derivative of naphthyridine, an aromatic heterocyclic compound that is composed of five-membered rings of carbon and nitrogen atoms. 2M1.5N is an important research chemical, as it is widely used in the synthesis of various compounds and has a wide range of applications in laboratory experiments.

科学的研究の応用

合成と反応性

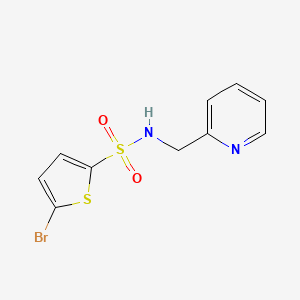

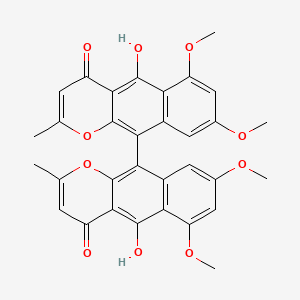

2-メチル-1,5-ナフチリジンは、合成化学における汎用性の高い化合物です。求電子置換反応や求核置換反応、酸化反応、還元反応、クロスカップリング反応など、さまざまな反応で使用されてきました。 その反応性により、側鎖の修飾や金属錯体の形成が可能となり、有機合成における重要なビルディングブロックとなっています {svg_1}.

生物活性

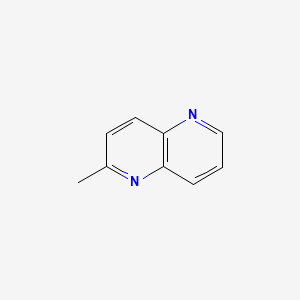

この化合物は、さまざまな生物活性を示します。抗増殖活性、抗菌活性、抗寄生虫活性、抗ウイルス活性、抗炎症活性などの活性を示すことが報告されています。 これらの活性により、新しい治療薬の開発における関心の高い化合物となっています {svg_2}.

医薬品化学

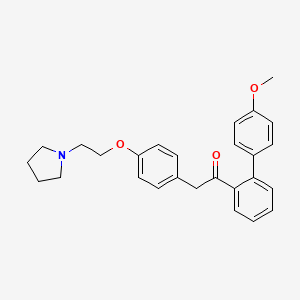

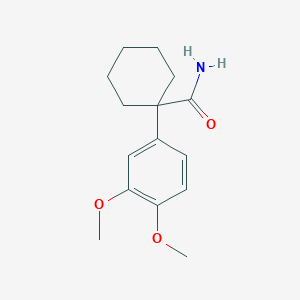

医薬品化学の分野では、2-メチル-1,5-ナフチリジン誘導体が、薬物候補としての可能性について研究されています。 マラリア原虫種に対して高い活性を持つことから、マラリアなどのさまざまな疾患に対する有効性について研究されています {svg_3}.

金属錯体のリガンド

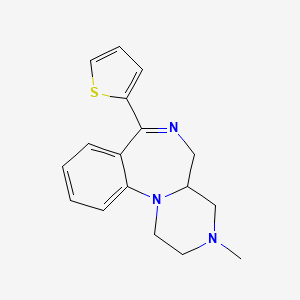

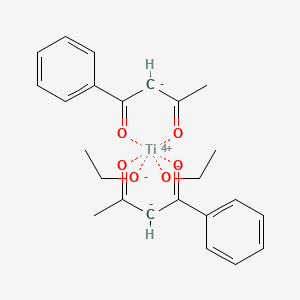

この化合物はリガンドとして作用し、Pd(II)などの金属と配位して錯体を形成します。 これらの錯体は、触媒や材料科学における潜在的な用途について研究されています {svg_4}.

抗炎症作用

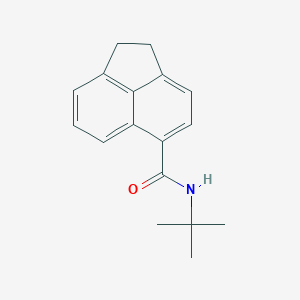

2-メチル-1,5-ナフチリジンの特定の誘導体は、体の炎症反応に重要なNO、IL-6、TNF-αなどの炎症性メディエーターの産生を抑制することが示されています。 これは、炎症性疾患の治療における潜在的な用途を示唆しています {svg_5}.

光学用途

2-メチル-1,5-ナフチリジンについては直接言及されていませんが、その構造アナログは光学用途について研究されています。 これは、光線力学療法やオプトエレクトロニクスデバイスの一部など、2-メチル-1,5-ナフチリジンの研究の可能性を広げます {svg_6}.

Safety and Hazards

将来の方向性

1,8-Naphthyridines, a class of compounds that includes 2-Methyl-1,5-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applications in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest to the synthetic community .

特性

IUPAC Name |

2-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHWEDXEGNASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343323 | |

| Record name | 2-Methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7675-32-3 | |

| Record name | 2-Methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-methyl-1,5-naphthyridine derivatives interesting for use in luminescent solar concentrators?

A: While the provided research doesn't delve into the specific properties of 2-methyl-1,5-naphthyridine itself, it highlights the successful incorporation of a derivative, 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (2mCND), into a europium(III) complex for LSC applications []. This suggests that the structure of 2-methyl-1,5-naphthyridine derivatives, particularly with modifications at the 3 and 4 positions, could be suitable for designing ligands that can effectively chelate lanthanide ions like europium(III). These complexes are known for their strong luminescence and are highly desirable in LSCs for efficient light absorption and energy transfer.

Q2: How does the incorporation of a europium(III) complex with a 2mCND ligand enhance the performance of di-ureasil in LSCs?

A: The research demonstrates that incorporating a europium(III) complex containing the 2mCND ligand into a di-ureasil matrix significantly improves its photoluminescence quantum efficiency (PLQY) from 23.25% to 68.9% []. This enhancement can be attributed to the "antenna effect" where the 2mCND ligand efficiently absorbs light and transfers the energy to the europium(III) ion, which then emits light at a longer wavelength. This process increases the overall light capture and emission efficiency of the di-ureasil-based LSC.

Q3: What advantages does the di-ureasil matrix offer over traditional materials like PMMA in LSC fabrication?

A: The research highlights the superior UV stability of the di-ureasil matrix compared to polymethyl methacrylate (PMMA) []. This enhanced stability is crucial for LSC applications, as prolonged exposure to sunlight can degrade materials like PMMA, reducing their performance over time. The di-ureasil matrix, with its improved UV resistance, offers a more durable and longer-lasting solution for LSC fabrication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxabicyclo[3.2.1]octane](/img/structure/B1204959.png)

![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)

![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)